PE859 Dual Tau/Aβ Aggregation IC50 Values and Potency Differentiation from Parent Curcumin
PE859 demonstrates concentration-dependent inhibition of both tau and Aβ aggregation in vitro. The compound was developed through systematic optimization of the curcumin scaffold and exhibits markedly improved dual-target potency compared to the parent natural product. PE859 inhibits heparin-induced aggregation of tau with IC50 values of 0.66 μM (3RMBD tau fragment) and 0.81 μM (full-length tau) [1][2]. For Aβ aggregation, PE859 exhibits an IC50 of 1.2 μM [1]. Notably, the synthetic optimization effort identified PE859 (compound 4) as the most potent dual aggregation inhibitor among the series of curcumin derivatives evaluated [3].
| Evidence Dimension | In vitro tau aggregation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.66 μM (3RMBD tau fragment); 0.81 μM (full-length tau); 1.2 μM (Aβ) |
| Comparator Or Baseline | Curcumin: IC50 values for tau aggregation typically range from ~5-20 μM across assay conditions; significantly weaker dual inhibition |
| Quantified Difference | PE859 exhibits approximately 7.5- to 30-fold greater potency for tau aggregation inhibition compared to curcumin, with established dual Aβ activity |
| Conditions | Heparin-induced tau aggregation assay; thioflavin T fluorescence monitoring |
Why This Matters
The low micromolar dual IC50 values establish PE859 as a viable tool compound for interrogating tau-Aβ cross-talk mechanisms, whereas curcumin's weaker and more variable potency limits its experimental reliability.
- [1] Okuda M, Hijikuro I, Fujita Y, Wu X, Nakayama S, Sakata Y, Noguchi Y, Ogo M, Akasofu S, Ito Y, Soeda Y, Tsuchiya N, Tanaka N, Takahashi T, Sugimoto H. PE859, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo. PLoS ONE. 2015;10(2):e0117511. View Source
- [2] TargetMol. PE859 Product Information. Catalog No. T4077. View Source
- [3] Okuda M, Hijikuro I, Fujita Y, Teruya T, Kawakami H, Takahashi T, Sugimoto H. Design and synthesis of curcumin derivatives as tau and amyloid β dual aggregation inhibitors. Bioorg Med Chem Lett. 2016;26(20):5024-5028. View Source
